molecular formula C19H20N2O4 B557083 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid CAS No. 201484-12-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

Cat. No. B557083
M. Wt: 340.4 g/mol
InChI Key: ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid, also known as (-)-2-((Fmoc)amino)-4-aminobutanoic acid or Fmoc-ABA, is a synthetic non-proteinogenic amino acid that has found widespread use in the fields of biochemistry, medicinal chemistry, and drug discovery. Fmoc-ABA is a versatile and widely used building block for peptide synthesis, as it can be readily incorporated into peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. It is also used as a scaffold for the synthesis of peptidomimetics and in the preparation of combinatorial libraries. Moreover, Fmoc-ABA has been used as a substrate in enzyme assays, as a ligand in affinity chromatography, and as a probe for studying enzyme-substrate interactions.

Scientific Research Applications

  • Fmoc is used in the synthesis of N-Fmoc-protected β-amino acids, which are important in peptide chemistry. This is achieved through the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yields (Ellmerer-Müller et al., 1998).

  • The preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains is described, which is key in the synthesis of β-peptides. This involves a diastereoselective amidomethylation process (Šebesta & Seebach, 2003).

  • Fmoc-modified aliphatic amino acids are reported to form self-assembled structures under varying conditions such as concentration and temperature. These self-assembling properties offer potential in the design of novel self-assembled architectures for various applications (Gour et al., 2021).

  • Fmoc is used in a new synthetic pathway for preparing asymmetrically protected 2,7-diaminosuberic acid. This involves using (acyloxy)alkoxy as a protecting group and a ring-closing metathesis (RCM) reaction (Mollica et al., 2012).

  • The total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins, involves the use of Fmoc. This demonstrates its utility in synthesizing complex molecular structures (Namikoshi et al., 1989).

  • Phenylfluorenyl based linkers, which include Fmoc, are developed for solid-phase synthesis, showing higher acid stability compared to standard linkers and enabling efficient peptide synthesis (Bleicher et al., 2000).

  • Fmoc is utilized in the solid-phase synthesis of oligomers derived from amide-linked neuraminic acid analogues. This highlights its role in the efficient synthesis of oligomers of varying lengths (Gregar & Gervay-Hague, 2004).

  • Fmoc is instrumental in the synthesis of complex head-to-side-chain cyclodepsipeptides, showcasing its application in creating structurally diverse and biologically active natural products (Pelay-Gimeno et al., 2016).

properties

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427161
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

CAS RN

201484-12-0
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

Citations

For This Compound
1
Citations
C de Kock - 2015 - edepot.wur.nl
Peptidoglycan (PG) is a vital structure of the bacterial cell wall. It has multiple functions that are essential for the bacterium’s surviva l 1, 2. The absence of PG in mammalian cells makes …
Number of citations: 0 edepot.wur.nl

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